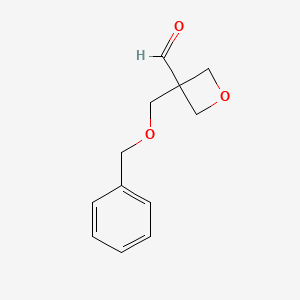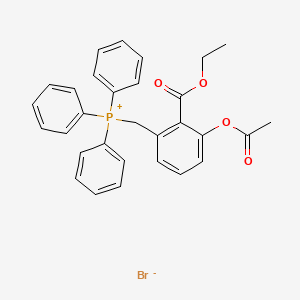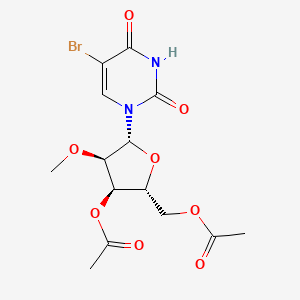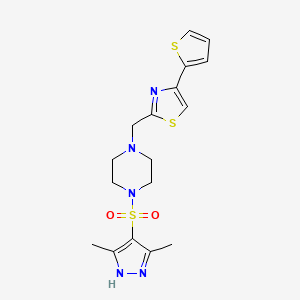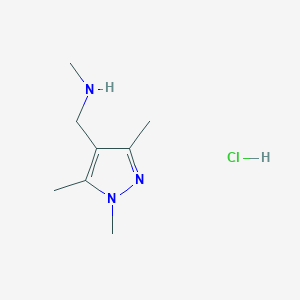
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
説明
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, also known as TMPM, is a chemical compound that has been widely used in scientific research. It is a derivative of pyrazole and has been found to have several applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its ability to bind to the active site of enzymes and inhibit their activity. This is achieved through the formation of covalent bonds between this compound and the amino acid residues in the active site of the enzyme. This results in the inhibition of the enzyme's activity and the subsequent modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to have potent antioxidant activity, which is attributed to its ability to scavenge reactive oxygen species. This compound has also been found to have anti-inflammatory effects, which are attributed to its ability to inhibit the activity of cyclooxygenase enzymes. Additionally, this compound has been found to have neuroprotective effects, which are attributed to its ability to modulate the activity of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
One of the main advantages of using N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in lab experiments is its ability to interact with various biological molecules such as proteins and enzymes. This makes it a valuable tool for studying various physiological processes. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the use of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in scientific research. One of the main areas of focus is the development of this compound-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, this compound can be used as a tool for studying the structure and function of various biological molecules such as proteins and enzymes. Finally, the use of this compound in combination with other compounds can lead to the development of novel drugs with enhanced efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a valuable compound that has several applications in scientific research. Its ability to interact with various biological molecules such as proteins and enzymes makes it a valuable tool for studying various physiological processes. Additionally, its low toxicity and potent inhibitory effects on enzymes make it a promising lead compound for the development of new drugs. The future directions for the use of this compound in scientific research are promising, and it is likely that this compound will continue to be an important tool in the field of biochemistry and pharmacology.
科学的研究の応用
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride has been widely used in scientific research due to its ability to interact with various biological molecules such as proteins and enzymes. One of the main applications of this compound is in the field of drug discovery, where it is used as a lead compound for developing new drugs. This compound has been found to have potent inhibitory effects on several enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
特性
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-6-8(5-9-3)7(2)11(4)10-6;/h9H,5H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDACSIBZRRWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188264-82-5 | |
| Record name | 1H-Pyrazole-4-methanamine, N,1,3,5-tetramethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



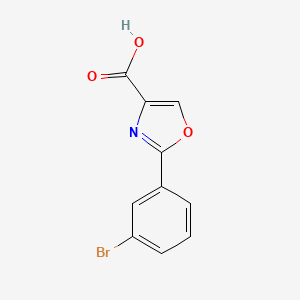


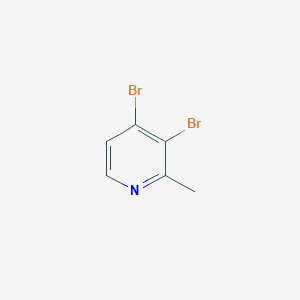
![7-Bromo-2-chloromethylbenzo[d]thiazole](/img/structure/B3218286.png)

